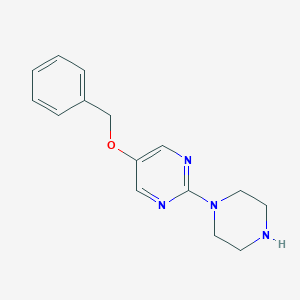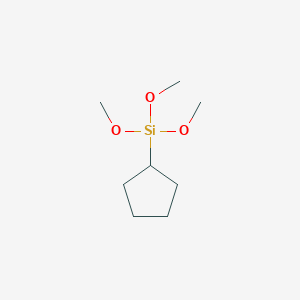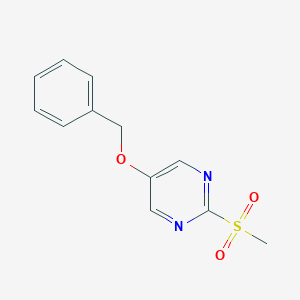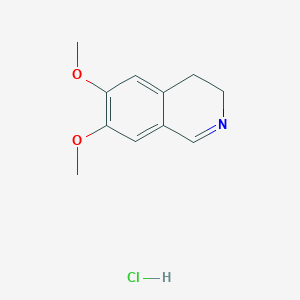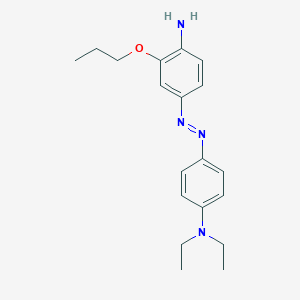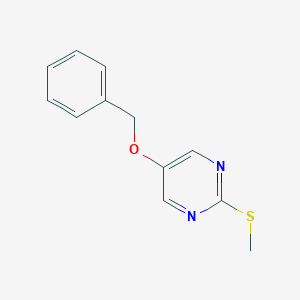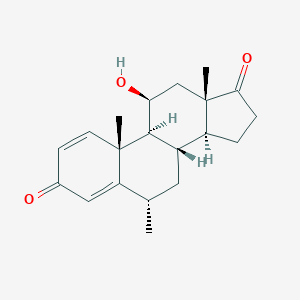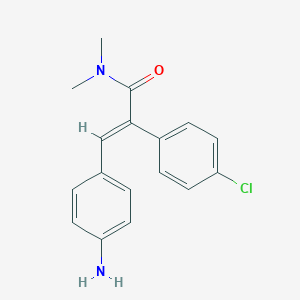
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide, commonly known as ACY-241, is a small molecule inhibitor that selectively targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a class IIb HDAC that plays a crucial role in the regulation of several biological processes, including protein degradation, cytoskeleton dynamics, and immune response. The inhibition of HDAC6 by ACY-241 has shown promising results in the treatment of various types of cancer, autoimmune diseases, and neurodegenerative disorders.
科学研究应用
ACY-241 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, ACY-241 has shown promising results in the treatment of multiple myeloma, lymphoma, and solid tumors. It has also been shown to have immunomodulatory effects that can be beneficial in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. Additionally, ACY-241 has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of ACY-241 involves the selective inhibition of (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide. (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide is involved in the regulation of several biological processes, including protein degradation, cytoskeleton dynamics, and immune response. Inhibition of (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide by ACY-241 leads to the accumulation of misfolded proteins, leading to endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells. ACY-241 also has immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Biochemical and physiological effects:
ACY-241 has been shown to have several biochemical and physiological effects. In cancer cells, ACY-241 leads to the accumulation of misfolded proteins, endoplasmic reticulum stress, and ultimately apoptosis. In immune cells, ACY-241 inhibits the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells. Additionally, ACY-241 has been shown to have neuroprotective effects in neurodegenerative diseases by promoting the clearance of misfolded proteins.
实验室实验的优点和局限性
ACY-241 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide, which reduces off-target effects. Additionally, ACY-241 has shown promising results in preclinical studies, making it a promising candidate for further research.
However, there are also limitations to using ACY-241 in lab experiments. The compound has low solubility in water, which can make it challenging to use in certain assays. Additionally, the compound has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.
未来方向
There are several future directions for research on ACY-241. One potential direction is to investigate the compound's potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility and half-life. Finally, clinical trials are needed to evaluate the safety and efficacy of ACY-241 in humans.
合成方法
ACY-241 was first synthesized by Acetylon Pharmaceuticals in 2012. The synthesis involves the reaction of 4-chlorobenzaldehyde with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine, which is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to form the desired product, ACY-241. The synthesis method has been optimized to increase the yield and purity of the compound.
属性
CAS 编号 |
129242-88-2 |
|---|---|
产品名称 |
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide |
分子式 |
C17H17ClN2O |
分子量 |
300.8 g/mol |
IUPAC 名称 |
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C17H17ClN2O/c1-20(2)17(21)16(13-5-7-14(18)8-6-13)11-12-3-9-15(19)10-4-12/h3-11H,19H2,1-2H3/b16-11+ |
InChI 键 |
LZVPFAQTSINUOQ-UHFFFAOYSA-N |
手性 SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(C=C1)N)/C2=CC=C(C=C2)Cl |
SMILES |
CN(C)C(=O)C(=CC1=CC=C(C=C1)N)C2=CC=C(C=C2)Cl |
规范 SMILES |
CN(C)C(=O)C(=CC1=CC=C(C=C1)N)C2=CC=C(C=C2)Cl |
同义词 |
(N,N-dimethylcarbamoyl)-4-amino-4'-chlorostilbene NCACS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



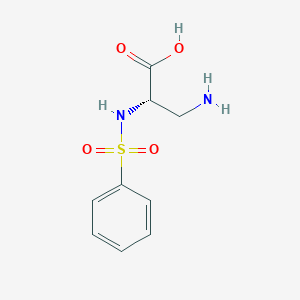
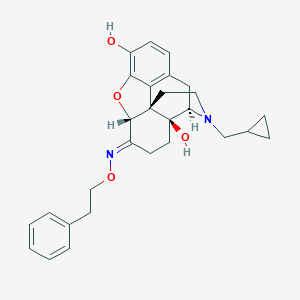
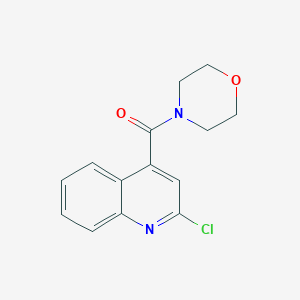
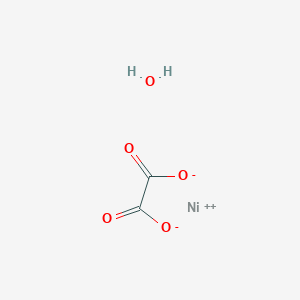
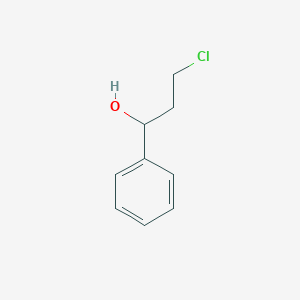
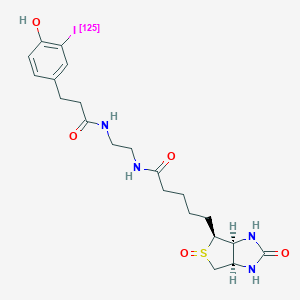
![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)
